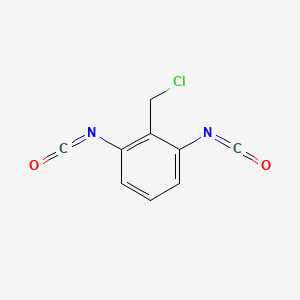![molecular formula C20H26O4Se2 B14601777 Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane CAS No. 60633-92-3](/img/structure/B14601777.png)
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of two selenium atoms bonded to two benzene rings, each substituted with a dimethoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane typically involves the reaction of 2-(dimethoxymethyl)benzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to facilitate the formation of the diselenide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane involves its ability to undergo redox reactions. The selenium atoms can cycle between different oxidation states, allowing the compound to act as an antioxidant. This redox cycling can modulate various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(phenyl)diselane
- Bis(2-methylphenyl)diselane
- Bis(2-chlorophenyl)diselane
Uniqueness
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane is unique due to the presence of the dimethoxymethyl groups, which can influence its reactivity and solubility. These groups may also enhance the compound’s ability to interact with biological molecules, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
60633-92-3 |
|---|---|
Molekularformel |
C20H26O4Se2 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
1-(dimethoxymethyl)-2-[[[2-(dimethoxymethyl)phenyl]methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C20H26O4Se2/c1-21-19(22-2)17-11-7-5-9-15(17)13-25-26-14-16-10-6-8-12-18(16)20(23-3)24-4/h5-12,19-20H,13-14H2,1-4H3 |
InChI-Schlüssel |
KGIFNKAIXNBKNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)






![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
